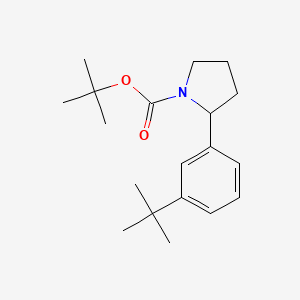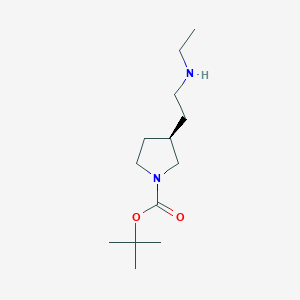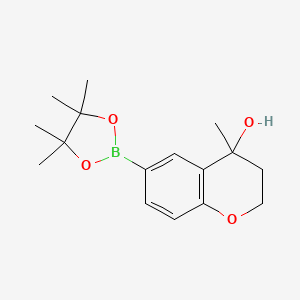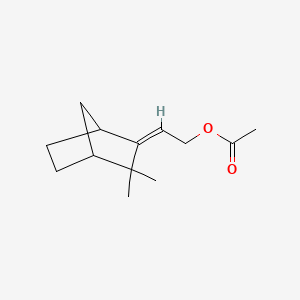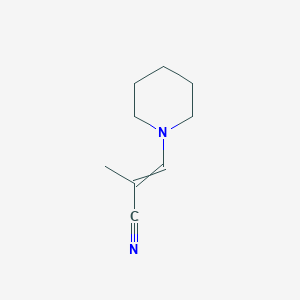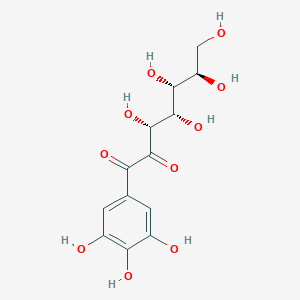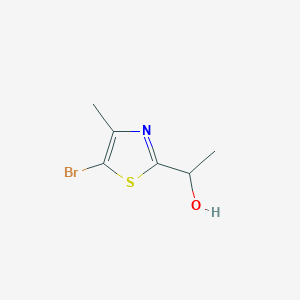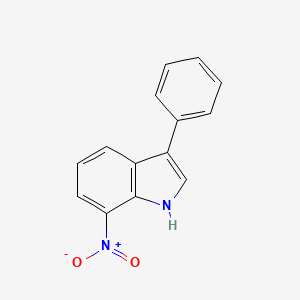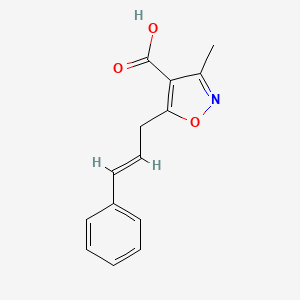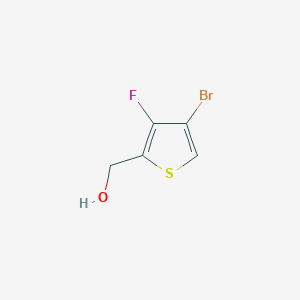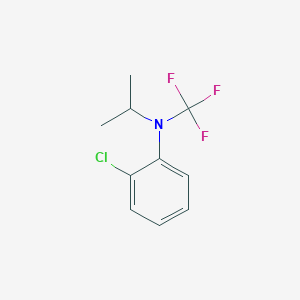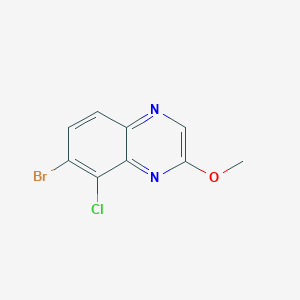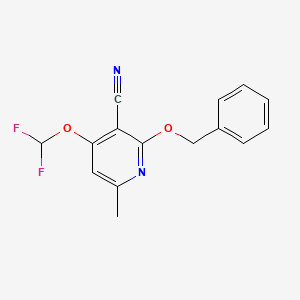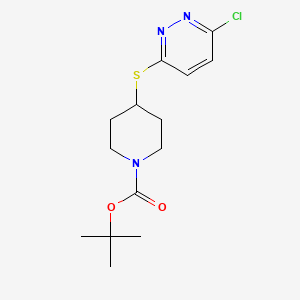![molecular formula C10H10Br2 B13971466 1-Bromo-3-[1-(bromomethyl)cyclopropyl]benzene](/img/structure/B13971466.png)
1-Bromo-3-[1-(bromomethyl)cyclopropyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-[1-(bromomethyl)cyclopropyl]benzene is an organic compound characterized by the presence of a benzene ring substituted with a bromine atom and a cyclopropyl group bearing a bromomethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-[1-(bromomethyl)cyclopropyl]benzene typically involves the bromination of 3-(1-cyclopropyl)benzene. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions. Common reagents used in this process include bromine (Br2) and a suitable solvent such as dichloromethane (CH2Cl2). The reaction is often conducted at low temperatures to prevent over-bromination and to achieve high yields .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-3-[1-(bromomethyl)cyclopropyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium iodide (NaI) in acetone.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents such as potassium permanganate (KMnO4).
Reduction Reactions: Reduction of the bromine atoms can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: NaI in acetone, reflux conditions.
Oxidation: KMnO4 in aqueous solution, room temperature.
Reduction: LiAlH4 in ether, low temperature.
Major Products:
Substitution: Formation of iodinated derivatives.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of de-brominated cyclopropylbenzene derivatives.
Aplicaciones Científicas De Investigación
1-Bromo-3-[1-(bromomethyl)cyclopropyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the construction of various chemical compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 1-Bromo-3-[1-(bromomethyl)cyclopropyl]benzene involves its interaction with molecular targets through its bromine atoms and cyclopropyl group. The bromine atoms can participate in halogen bonding, while the cyclopropyl group can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
- 1-Bromo-3-(trifluoromethyl)benzene
- 1-Bromo-4-(1-methoxy-cyclopropyl)benzene
- 1-Bromo-3-(1-phenyl)cyclopropylbenzene
Comparison: 1-Bromo-3-[1-(bromomethyl)cyclopropyl]benzene is unique due to the presence of both bromine atoms and a cyclopropyl group. This combination imparts distinct chemical and physical properties, such as increased reactivity and potential for diverse chemical transformations. Compared to similar compounds, it offers a broader range of applications in synthetic chemistry and material science .
Propiedades
Fórmula molecular |
C10H10Br2 |
|---|---|
Peso molecular |
289.99 g/mol |
Nombre IUPAC |
1-bromo-3-[1-(bromomethyl)cyclopropyl]benzene |
InChI |
InChI=1S/C10H10Br2/c11-7-10(4-5-10)8-2-1-3-9(12)6-8/h1-3,6H,4-5,7H2 |
Clave InChI |
CFPDWCGKBLJUIA-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(CBr)C2=CC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


